molecular formula C11H14ClN5 B12805495 1,3,5-Triazine-2,4-diamine, 1-(2-chlorophenyl)-1,6-dihydro-6,6-dimethyl- CAS No. 20292-77-7

1,3,5-Triazine-2,4-diamine, 1-(2-chlorophenyl)-1,6-dihydro-6,6-dimethyl-

Cat. No.: B12805495
CAS No.: 20292-77-7
M. Wt: 251.71 g/mol
InChI Key: UKZMOMDQRPCKFB-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4-diamine, 1-(2-chlorophenyl)-1,6-dihydro-6,6-dimethyl- is a chemical compound that belongs to the class of 1,3,5-triazines. This compound is characterized by a triazine ring substituted with a 2-chlorophenyl group and two amino groups at positions 2 and 4. It is known for its diverse applications in various fields, including medicinal chemistry, materials science, and agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-triazine-2,4-diamine, 1-(2-chlorophenyl)-1,6-dihydro-6,6-dimethyl- typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4-diamine, 1-(2-chlorophenyl)-1,6-dihydro-6,6-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazines .

Scientific Research Applications

1,3,5-Triazine-2,4-diamine, 1-(2-chlorophenyl)-1,6-dihydro-6,6-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-triazine-2,4-diamine, 1-(2-chlorophenyl)-1,6-dihydro-6,6-dimethyl- involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Triazine-2,4-diamine, 1-(2-chlorophenyl)-1,6-dihydro-6,6-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an ultraviolet rays absorber and its selective antiproliferative activity against cancer cells make it a valuable compound in various research fields .

Properties

CAS No.

20292-77-7

Molecular Formula

C11H14ClN5

Molecular Weight

251.71 g/mol

IUPAC Name

1-(2-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C11H14ClN5/c1-11(2)16-9(13)15-10(14)17(11)8-6-4-3-5-7(8)12/h3-6H,1-2H3,(H4,13,14,15,16)

InChI Key

UKZMOMDQRPCKFB-UHFFFAOYSA-N

Canonical SMILES

CC1(N=C(N=C(N1C2=CC=CC=C2Cl)N)N)C

Origin of Product

United States

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